molecular formula C15H8F4 B8566993 Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)- CAS No. 146653-02-3

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-

Cat. No. B8566993
CAS RN: 146653-02-3
M. Wt: 264.22 g/mol
InChI Key: KLMWAZXYERNQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C15H8F4 and its molecular weight is 264.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

146653-02-3

Molecular Formula

C15H8F4

Molecular Weight

264.22 g/mol

IUPAC Name

1-fluoro-4-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzene

InChI

InChI=1S/C15H8F4/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17,18)19/h3-10H

InChI Key

KLMWAZXYERNQPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

12.4 g (47 mmol) of 4-fluoro-4'-trifluoromethylstilbene was dissolved in 80 ml of chloroform. While irradiating the solution with a light of 160W mercury lamp, a solution of 2.4 ml (47 mmol) of bromine in 20 ml of chloroform was dropwise added at 40° C. Then, stirring was continued for 30 minutes. After completion of the reaction, the solvent was distilled off to obtain a yellow oily substance. Without purification, this oily substance was dissolved in 100 ml of ethanol. While refluxing the solution under heating, a solution of 12.3 g of potassium hydroxide in 45 ml of water was dropwise added. After completion of the dropwise addition, refluxing under heating was continued for 3 hours. After completion of the reaction, ethanol was distilled off, and water was added to the residue. The mixture was extracted with diethyl ether and then dried over anhydrous sodium sulfate. Then, the solvent was distilled off to obtain 12.2 g of 4-fluoro-4'-trifluoromethyltolane as a yellow solid. Without purification, this yellow solid was used for the subsequent reaction.
Name
4-fluoro-4'-trifluoromethylstilbene
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
160W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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